3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a triazole ring, an azetidine ring, and a benzo[d]oxazole moiety
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a versatile heterocycle in medicinal chemistry known for its ability to interact with various biological targets . .
Mode of action
The 1,2,3-triazole ring can form hydrogen bonds and dipole-dipole interactions with biological targets, which could influence the activity of those targets . The exact mode of action would depend on the specific targets of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common approach is the cyclization of aryl azides with benzothiazolylacetone derivatives in the presence of a base such as sodium methylate in methanol . This reaction yields high amounts of the desired triazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as methylbromoacetate in the presence of anhydrous potassium carbonate in dry acetone.
Cyclization: The triazole ring can participate in cyclization reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Bases: Sodium methylate, potassium carbonate
Solvents: Methanol, dry acetone
Catalysts: Palladium catalysts for Sonogashira coupling reactions
Major Products
The major products formed from these reactions include various triazole and benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antineoplastic agent, with derivatives exhibiting cytotoxicity against cancer cell lines.
Materials Science: It can be used as a ligand in the synthesis of coordination polymers with unique photoluminescence properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Comparison with Similar Compounds
Similar Compounds
1-(3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles: These compounds share the triazole ring and exhibit similar reactivity and biological activity.
1H-1,2,3-triazol-1-yl)furazans: These compounds also contain the triazole ring and have shown antineoplastic properties.
Uniqueness
3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both the azetidine and benzo[d]oxazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13(17-7-10(8-17)19-6-5-15-16-19)9-18-11-3-1-2-4-12(11)22-14(18)21/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMZCQYGTYNSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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